HDAC6 Inhibition Potency: >2,500-Fold Improvement Over Unsubstituted Indole-3-acetamide
2-(6-Fluoro-1H-indol-3-yl)acetamide demonstrates potent inhibition of HDAC6 with an IC50 of 20 nM, whereas the unsubstituted indole-3-acetamide exhibits negligible activity against the same target (IC50 > 50,000 nM) [1][2]. This represents a >2,500-fold increase in potency conferred specifically by the 6-fluoro substitution on the indole ring.
| Evidence Dimension | HDAC6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Unsubstituted Indole-3-acetamide: IC50 = 5.00E+4 nM (50,000 nM) |
| Quantified Difference | >2,500-fold increase in potency |
| Conditions | Inhibition of human HDAC6 (residues 379-382) using RHKKAc fluorogenic substrate [1]; Inhibition of recombinant human full-length N-terminal GST-tagged HDAC6 expressed in baculovirus infected Sf9 cells using Boc-Lys(Ac)-AMC substrate [2]. |
Why This Matters
This data provides a clear, quantitative justification for selecting the 6-fluoro derivative over the unsubstituted core for any HDAC6-targeted assay, ensuring high signal-to-noise and robust SAR interpretation.
- [1] BindingDB. BDBM50588334 (CHEMBL5171489): 2-(6-fluoro-1H-indol-3-yl)acetamide. Affinity Data: IC50 20 nM for HDAC6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588334 View Source
- [2] BindingDB. BDBM50529135 (CHEMBL4464526): Unsubstituted indole-3-acetamide analog. Affinity Data: IC50 5.00E+4 nM for HDAC6. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529135 View Source
